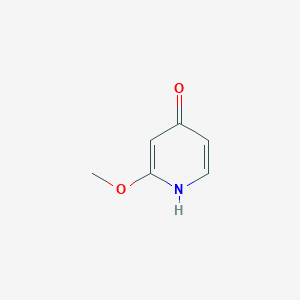

2-Methoxypyridin-4-ol

Description

BenchChem offers high-quality 2-Methoxypyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNDOTVCAIEGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314632 | |

| Record name | 2-Methoxy-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66080-45-3 | |

| Record name | 2-Methoxy-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66080-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyridin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridin-4-ol, also known by its IUPAC name 2-methoxy-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine framework serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxypyridin-4-ol, its synthesis, reactivity, and its burgeoning role in the pharmaceutical landscape.

Physicochemical Properties

2-Methoxypyridin-4-ol is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 66080-45-3 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 132-138 °C | [2] |

| Boiling Point | No data available | |

| Appearance | Solid | [2] |

| pKa | The pKa of the related 2-methoxypyridinium ion is 3.06, suggesting the pyridine nitrogen is a relatively weak base.[3] The pKa of the 4-hydroxyl group is not readily available in the literature. | |

| Solubility | No quantitative data available. General solubility for related compounds suggests likely solubility in polar organic solvents. |

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 2-Methoxypyridin-4-ol is its existence in a tautomeric equilibrium with 2-methoxy-1H-pyridin-4-one. This equilibrium is a common feature for pyridines with hydroxyl groups at the 2- or 4-positions.

Caption: Tautomeric equilibrium between the -ol and -one forms.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the more stable form. This tautomerism has significant implications for the molecule's reactivity, hydrogen bonding capabilities, and its interactions with biological targets.

Synthesis of 2-Methoxypyridin-4-ol

While a specific, detailed experimental protocol for the synthesis of 2-Methoxypyridin-4-ol is not widely available in commercial literature, a general and plausible synthetic route can be inferred from the synthesis of analogous pyridine derivatives. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 4-hydroxypyridine derivative with a methoxide source.

A potential synthetic pathway is outlined below:

Caption: A potential synthetic route to 2-Methoxypyridin-4-ol.

Experimental Workflow (Hypothetical Protocol):

-

Reaction Setup: To a solution of 2-chloro-4-hydroxypyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to track the consumption of the starting material.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

-

Purification: The crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Methoxypyridin-4-ol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of sodium methoxide and to avoid unwanted side reactions.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the starting materials and intermediates, particularly at elevated temperatures.

-

Neutralization: Careful neutralization is required to protonate the hydroxyl group and facilitate the extraction of the product into the organic phase.

Reactivity and Chemical Behavior

The reactivity of 2-Methoxypyridin-4-ol is dictated by the interplay of its functional groups: the pyridine ring, the methoxy group, and the hydroxyl group (or keto group in its tautomeric form).

-

Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. However, the electron-donating methoxy group at the 2-position can influence its basicity.

-

4-Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide-like species. It can also undergo etherification or esterification reactions. In its keto tautomer form, the N-H proton is acidic.

-

Aromatic Ring: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing methoxy and hydroxyl groups. It can also participate in various coupling reactions, making it a valuable building block in organic synthesis.

Applications in Drug Development and Research

Substituted pyridines are a cornerstone in medicinal chemistry, and 2-Methoxypyridin-4-ol is a valuable intermediate for the synthesis of a wide array of biologically active molecules. Its structural motifs are found in compounds being investigated for various therapeutic areas. The ability of the methoxy and hydroxyl groups to act as hydrogen bond donors and acceptors, coupled with the overall electronic properties of the pyridine ring, allows for fine-tuning of a molecule's binding affinity and pharmacokinetic properties.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton, which would be exchangeable with D₂O. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of a substituted pyridine ring, with the carbon attached to the oxygen of the methoxy group and the carbon bearing the hydroxyl group appearing at lower field.

-

IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-O stretching bands for the methoxy group and aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be dependent on the ionization method used but would likely involve the loss of the methoxy group or other characteristic fragments of the pyridine ring.

Safety and Handling

2-Methoxypyridin-4-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methoxypyridin-4-ol is a valuable heterocyclic compound with a rich chemical profile dominated by its tautomeric nature and the interplay of its functional groups. While some of its fundamental physicochemical properties are not yet extensively documented in publicly available literature, its importance as a building block in medicinal chemistry is clear. Further research into its synthesis, reactivity, and biological applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

PubChem. 2-Methoxypyridine. [Link]

-

ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

PubChem. 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

-

PubChem. 2-Amino-4-Methoxypyridine. [Link]

-

PubChem. 2-Methoxypyridin-4-amine. [Link]

-

PubChem. 2-Methoxypyridin-4-ol. [Link]

-

Hirst, G. C.; Johnson, T. O.; Overman, L. E. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. J. Am. Chem. Soc.2011 , 133 (51), 20885–20888. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

- Google Patents.

-

Schlegel, H. B.; Pople, J. A.; Binkley, J. S. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. J. Am. Chem. Soc.1984 , 106 (19), 5647–5650. [Link]

-

Rzepa, H. S. Tautomeric polymorphism. Henry Rzepa's Blog. [Link]

-

University of Illinois Grainger College of Engineering. Interpretation of mass spectra. [Link]

-

ResearchGate. 2-Methoxy Pyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

-

ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][5]pyridine-1,3-diones. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. 2-Methoxy Pyridine. [Link]

-

Royal Society of Chemistry. Table of Contents. [Link]

-

PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

-

ResearchGate. FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. [Link]

Sources

- 1. 2-Methoxypyridin-4-ol | C6H7NO2 | CID 46398141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 44754862 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxypyridin-4-ol (CAS: 66080-45-3): A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Pyridine Intermediate

2-Methoxypyridin-4-ol, registered under CAS number 66080-45-3, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its structural motif, featuring a pyridine ring substituted with both a methoxy and a hydroxyl group, renders it a versatile and valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for researchers and professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

2-Methoxypyridin-4-ol presents as a solid at room temperature with a melting point in the range of 132 to 138°C. It is crucial to handle this compound with appropriate safety precautions, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation. For optimal stability, it should be stored in a dry, well-ventilated area at ambient temperature.

| Property | Value | Source |

| CAS Number | 66080-45-3 | N/A |

| Molecular Formula | C₆H₇NO₂ | |

| Molecular Weight | 125.13 g/mol | |

| IUPAC Name | 2-methoxy-1H-pyridin-4-one | |

| Melting Point | 132-138 °C | N/A |

| Appearance | Solid | N/A |

The Critical Role of Tautomerism

A fundamental characteristic of 2-Methoxypyridin-4-ol is its existence in a tautomeric equilibrium with its pyridone form, 2-methoxy-1H-pyridin-4-one . This phenomenon is common for hydroxypyridines and significantly influences the compound's reactivity and physical properties.

Caption: A potential multi-step synthesis workflow.

A detailed, generalized experimental protocol based on this strategy is as follows:

-

Nitrogen Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide. This step activates the pyridine ring for subsequent nucleophilic substitution.

-

Etherification: The N-oxide is then reacted with sodium methoxide to replace the chloro group with a methoxy group, yielding 2-methoxypyridine-N-oxide.

-

Nitration: The 2-methoxypyridine-N-oxide is nitrated, typically at the 4-position, to introduce a nitro group.

-

Reduction: The nitro group is reduced to an amino group, forming 4-amino-2-methoxypyridine.

-

Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield the final product, 2-Methoxypyridin-4-ol.

It is important to note that optimization of reaction conditions, including solvents, temperature, and reaction times, is crucial at each step to maximize yield and purity.

Reactivity and Utility in Synthesis

The synthetic utility of 2-Methoxypyridin-4-ol stems from the reactivity of its functional groups and the pyridine core. The tautomeric nature allows for reactions at both the oxygen and nitrogen atoms of the pyridone form.

Key Reactions:

-

O-Alkylation and O-Acylation: The hydroxyl group (in the pyridinol form) or the oxygen of the carbonyl group (in the pyridone form) can be alkylated or acylated to introduce a variety of substituents. These reactions are fundamental in modifying the compound's properties for drug discovery applications.

-

N-Alkylation: The nitrogen atom in the pyridone ring can also undergo alkylation, providing another avenue for structural diversification.

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although the electron-donating methoxy and hydroxyl/oxo groups influence the position of substitution.

-

Cross-Coupling Reactions: The pyridine ring can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by first converting the hydroxyl group to a leaving group (e.g., a triflate).

These reactions underscore the role of 2-Methoxypyridin-4-ol as a versatile scaffold for generating libraries of compounds for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine and pyridone moieties are prevalent in a wide range of biologically active compounds and approved drugs. The ability of the 2-Methoxypyridin-4-ol scaffold to be readily functionalized makes it an attractive starting point for the synthesis of novel therapeutic agents.

Derivatives of methoxypyridines and pyridones have been investigated for a variety of biological activities, including:

-

Anticancer Agents: The pyridone core is a key structural feature in some kinase inhibitors and other anticancer drugs.

-

Analgesics: Certain substituted pyridin-2(1H)-ones have shown potent anti-allodynic effects in models of inflammatory pain.

-

Antituberculosis Agents: Methoxypyridylamino-substituted compounds have been explored as potential treatments for tuberculosis.

The synthetic accessibility and the potential for diverse functionalization make 2-Methoxypyridin-4-ol a valuable tool for lead optimization and the development of new chemical entities in drug discovery programs.

Conclusion

2-Methoxypyridin-4-ol, with its unique structural features and reactivity, stands as a significant building block in the field of organic synthesis and medicinal chemistry. Its tautomeric nature and the presence of multiple reactive sites provide a rich platform for the creation of diverse molecular structures. As research continues to uncover new synthetic methodologies and biological applications, the importance of this versatile pyridine intermediate is poised to grow, offering new opportunities for the development of innovative therapeutics and functional materials.

References

-

PubChem Compound Summary for CID 46398141, 2-Methoxypyridin-4-ol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. MDPI. [Link]

An In-Depth Technical Guide to 2-Methoxypyridin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridin-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring with both a methoxy and a hydroxyl group, offer multiple points for chemical modification, making it a versatile intermediate in the design and synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance to drug discovery and development.

The pyridine scaffold is a core component in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of methoxy and hydroxyl substituents can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles.[2] This guide aims to serve as a technical resource for researchers leveraging 2-Methoxypyridin-4-ol in their scientific endeavors.

Nomenclature and Synonyms

To facilitate comprehensive literature and database searches, it is essential to be familiar with the various synonyms for 2-Methoxypyridin-4-ol. The compound exhibits tautomerism, existing in equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms.

Systematic Name: 2-methoxy-1H-pyridin-4-one[3][4]

Common Synonyms:

-

2-METHOXY-4-PYRIDINOL[4]

-

4-Hydroxy-2-methoxypyridine[4]

-

2-Methoxy-4-pyridinol[5]

-

4-Pyridinol, 2-methoxy-[5]

Key Identifiers:

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methoxypyridin-4-ol is crucial for its handling, reaction optimization, and application.

| Property | Value | Source(s) |

| Physical State | Solid | [3] |

| Melting Point | 132 to 138°C | [3] |

| Molecular Weight | 125.127 g/mol | [3] |

| Molecular Formula | C₆H₇NO₂ | [3][4][5] |

| InChI Key | LRNDOTVCAIEGPH-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | COC1=CC(=O)C=CN1 | [4] |

Synthesis of 2-Methoxypyridin-4-ol

The synthesis of 2-Methoxypyridin-4-ol can be approached through several synthetic strategies, often involving the modification of a pre-existing pyridine ring. A common conceptual approach involves the selective O-methylation of a dihydroxypyridine precursor.

Conceptual Synthetic Pathway

A plausible and commonly employed strategy for the synthesis of methoxypyridinols involves the selective alkylation of dihydroxypyridines. The differential reactivity of the hydroxyl groups, influenced by their position on the pyridine ring, can be exploited to achieve regioselective methylation.

Sources

Technical Guide: Characterization & Analysis of 4-Hydroxy-2-methoxypyridine

This is an in-depth technical guide on the characterization of 4-Hydroxy-2-methoxypyridine (also known as 2-methoxy-4-pyridone ).

Executive Summary

4-Hydroxy-2-methoxypyridine (CAS: 66080-45-3 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and sodium channel blockers. Its structural duality—existing at the intersection of pyridine and pyridone chemistry—presents unique challenges in characterization. This guide provides a definitive technical analysis of its tautomeric behavior, spectroscopic signature, and purity assessment protocols.

Key Compound Data

| Property | Specification |

| IUPAC Name | 2-methoxypyridin-4-ol (or 2-methoxy-1H-pyridin-4-one) |

| CAS Number | 66080-45-3 |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~8.5 (OH/NH acidic), ~2.0 (Pyridine N basic) |

Structural Dynamics: The Tautomerism Challenge

The characterization of 4-hydroxy-2-methoxypyridine is defined by its prototropic tautomerism. Unlike simple pyridines, this molecule exists in a solvent-dependent equilibrium between the hydroxy-pyridine form (aromatic) and the 4-pyridone form (non-aromatic/conjugated).

Tautomeric Equilibrium

In the solid state and polar aprotic solvents (e.g., DMSO), the 4-pyridone tautomer often predominates due to the stabilization of the polar carbonyl group and intermolecular hydrogen bonding (dimerization). However, the 2-methoxy substituent blocks the formation of a 2-pyridone, restricting the equilibrium to the 4-position.

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and 4-pyridone forms.

Implication for Analysis:

-

NMR: In DMSO-d₆, expect signals consistent with the pyridone form (NH signal visible, distinct C=O character). In CDCl₃, the equilibrium may shift, causing line broadening.

-

IR: Look for a strong carbonyl stretch (

) around 1640–1660 cm⁻¹ indicative of the pyridone form, rather than a broad phenolic -OH.

Spectroscopic Profile & Characterization Data[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is the gold standard for identity verification.

¹H NMR (400 MHz, DMSO-d₆) Data:

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| NH | 11.0 – 11.5 | Broad Singlet | 1H | Pyridone N-H (Exchangeable) |

| C6-H | 7.65 | Doublet (J ≈ 6-7 Hz) | 1H | Alpha to Nitrogen (Deshielded) |

| C3-H | 5.85 | Doublet (J ≈ 2.5 Hz) | 1H | Alpha to Carbonyl (Shielded) |

| C5-H | 6.05 | Doublet of Doublets | 1H | Beta to Nitrogen |

| OCH₃ | 3.82 | Singlet | 3H | Methoxy Group |

Interpretation:

-

The signal at 11.0+ ppm confirms the presence of the NH proton, validating the pyridone tautomer in DMSO.

-

The upfield shift of protons at C3 and C5 (compared to pyridine) is characteristic of the electron-rich enone system in 4-pyridones.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization)

-

Molecular Ion: m/z 126.1 [M+H]⁺

-

Fragmentation Pattern:

-

m/z 126.1 (Parent)

-

m/z 98.1 (Loss of CO, typical for pyridones/phenols)

-

m/z 83.1 (Loss of CHNO fragment)

-

Infrared Spectroscopy (FT-IR)

-

Medium: KBr Pellet or ATR

-

Key Bands:

-

3200–2800 cm⁻¹: Broad N-H stretch (indicative of pyridone H-bonding).

-

1645 cm⁻¹: Strong C=O stretching vibration (Amide-like).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Methoxy group).

-

Experimental Protocols

Synthesis & Purification Workflow

While commercially available, high-purity material is often required for SAR studies. A robust purification method involves recrystallization or acid-base extraction.

Protocol: Purification from Crude Commercial Material

-

Dissolution: Dissolve crude 4-hydroxy-2-methoxypyridine (1.0 eq) in minimum hot Methanol (60°C).

-

Filtration: Filter while hot to remove insoluble inorganic salts.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the white precipitate.

-

Wash: Wash with cold diethyl ether to remove non-polar impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol: Acid-Base Extraction (for removing neutral impurities)

-

Dissolve compound in 1M NaOH (aq). The compound forms a sodium salt (soluble).

-

Wash the aqueous layer with Ethyl Acetate (3x) to remove non-acidic impurities.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~6-7. The pyridone precipitates.

-

Extract with Ethyl Acetate or n-Butanol.

-

Dry organic layer over Na₂SO₄ and concentrate.

Figure 2: Acid-Base purification strategy leveraging the acidity of the 4-hydroxy group.

Quality Control & Impurity Profiling

To ensure "Drug-Grade" quality, the following impurities must be monitored:

| Impurity | Origin | Detection Method | Limit (Typical) |

| 2,4-Dimethoxypyridine | Over-methylation byproduct | HPLC / GC-MS | < 0.5% |

| 2,4-Dihydroxypyridine | Hydrolysis byproduct | HPLC (Polar column) | < 1.0% |

| Inorganic Salts | Synthesis reagents (NaOMe) | Residue on Ignition | < 0.1% |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

- Google Patents. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (WO2015051043A1).

-

National Institutes of Health (NIH). (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (1912). The Action of Sodium Methoxide on 2:3:4:5-Tetrachloropyridine. Journal of the Chemical Society.[1] Retrieved from [Link]

Sources

2-Methoxypyridin-4-ol: Scaffold Profile & Pharmacological Utility

Executive Summary

2-Methoxypyridin-4-ol (CAS: 66080-45-3), also known as 2-methoxy-1H-pyridin-4-one , represents a "privileged scaffold" in modern medicinal chemistry. While rarely used as a standalone therapeutic agent, its structural versatility makes it a critical pharmacophore in the development of Nav1.7 sodium channel blockers , PI3K/mTOR kinase inhibitors , and antitubercular agents .

This guide analyzes the compound's biological utility through the lens of Fragment-Based Drug Discovery (FBDD) . It details the molecule's unique tautomeric equilibrium, which allows it to function as a dynamic hydrogen bond donor/acceptor system, and provides validated protocols for its incorporation into bioactive ligands.

Structural Dynamics & Tautomerism

The biological activity of 2-methoxypyridin-4-ol is governed by its tautomeric equilibrium. Unlike simple pyridines, this molecule exists predominantly in the 4-pyridone form in solution and solid state, rather than the 4-pyridinol form.

The Tautomeric Equilibrium

The "2-methoxy" substituent locks the adjacent nitrogen's electronic environment, but the 4-position oxygen allows for proton transfer between the oxygen and the ring nitrogen.

-

Form A (Pyridone): The dominant species. Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H).

-

Form B (Pyridinol): The minor species. Acts as a Hydrogen Bond Donor (O-H) and Acceptor (N:).

This duality allows the scaffold to adapt to various protein binding pockets, particularly those requiring a donor-acceptor motif (e.g., hinge regions of kinases).

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the resulting hydrogen bonding vectors.

Figure 1: Tautomeric equilibrium between the pyridone and pyridinol forms. The pyridone form dominates at physiological pH.

Pharmacological Applications

The 2-methoxypyridin-4-ol moiety acts as a bioisostere for phenols and carboxylic acids, improving metabolic stability and oral bioavailability.

Nav1.7 Sodium Channel Inhibition (Pain Management)

The scaffold is extensively utilized in the synthesis of biaryl acyl-sulfonamides , a class of highly selective inhibitors for the voltage-gated sodium channel Nav1.7.

-

Mechanism: The 2-methoxypyridine ring serves as a polar "head group" that interacts with the voltage-sensing domain of the channel.

-

Advantage: Unlike traditional tetrazole head groups, the 2-methoxypyridin-4-ol moiety reduces anionic character at physiological pH, improving membrane permeability while maintaining potency.

Kinase Inhibition (PI3K/mTOR)

In oncology, derivatives of this scaffold target the ATP-binding pocket of kinases.

-

Target: Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).[1]

-

Binding Mode: The pyridone oxygen (C=O) accepts a hydrogen bond from the kinase hinge region (e.g., Val882 in PI3K), while the N-H donates a hydrogen bond to the backbone carbonyl.

-

Selectivity: The 2-methoxy group often occupies a small hydrophobic pocket (the "gatekeeper" region), enhancing selectivity over other kinases.

Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | 125.13 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP | ~0.3 - 0.7 | Highly hydrophilic; improves solubility of lipophilic drug cores. |

| pKa (Pyridone NH) | ~11.0 | Weakly acidic; remains neutral at physiological pH (7.4). |

| pKa (Pyridine N) | ~3.3 (Parent) | Low basicity reduces non-specific protein binding (hERG liability). |

Experimental Protocols

Synthetic Incorporation: Suzuki-Miyaura Coupling

The most reliable method to introduce this scaffold into a drug candidate is via its boronic ester derivative.

Reagents:

-

Reactant A: Aryl Halide (Drug Core)

-

Reactant B: 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

-

Base: K₂CO₃ (2M aqueous)

Protocol:

-

Dissolution: Dissolve 1.0 eq of Aryl Halide and 1.2 eq of Reactant B in 1,4-Dioxane.

-

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

-

Activation: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃ solution.

-

Reaction: Heat to 90°C for 4–12 hours under Argon atmosphere. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The product will likely be the pyridone tautomer; verify via NMR (look for absence of O-H signal and presence of broad N-H).

In Vitro Assay: Fragment Binding (Thermal Shift)

To validate the binding of the 2-methoxypyridin-4-ol fragment to a target protein (e.g., a kinase domain) prior to optimization.

Workflow Visualization:

Figure 2: Differential Scanning Fluorimetry (DSF) workflow for validating fragment binding.

Data Interpretation:

-

Positive Result: A shift in melting temperature (ΔTm) > 1.0°C indicates specific binding to the protein, stabilizing its structure.

-

Negative Result: No shift suggests the fragment does not bind the isolated domain, or the affinity is too low (>5 mM Kd).

Safety & Handling (GHS)

While valuable, the compound poses specific hazards in a research setting.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

-

Handling: All weighing must be performed in a fume hood. Wear nitrile gloves and safety goggles.

References

-

PubChem. (2025).[2][3] 2-Methoxypyridin-4-ol Compound Summary. National Library of Medicine. [Link]

-

Frontiers in Microbiology. (2022). 2,4-Disubstituted Pyridine Derivatives as Antitubercular Agents. [Link]

- Google Patents. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (WO2015051043A1).

-

Journal of Medicinal Chemistry. (2011). Direct Methoxypyridine Functionalization Approach. [Link]

-

ResearchGate. (2017). Calculated pKa values for methoxypyridines. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential therapeutic applications of methoxypyridine derivatives

The Methoxypyridine Scaffold: From Proton Pump Inhibition to Next-Generation Kinase Modulation

Executive Summary

The methoxypyridine moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to fine-tune the physicochemical and electronic properties of bioactive molecules. Unlike the unsubstituted pyridine ring, the introduction of a methoxy group (

Part 1: Medicinal Chemistry & SAR Logic[1]

The strategic incorporation of a methoxy group onto a pyridine ring is rarely arbitrary. It serves three distinct mechanistic functions in drug design:

-

Electronic Modulation (The "Push-Pull" Effect):

-

Inductive Effect (

): The oxygen atom is electronegative, withdrawing electron density through the sigma bond. -

Mesomeric Effect (

): The lone pairs on the oxygen donate electron density into the pyridine ring via resonance. -

Net Result: In 2-methoxypyridine and 4-methoxypyridine , the

effect dominates, increasing electron density at the ring nitrogens and carbons ortho/para to the methoxy group. However, the basicity of the ring nitrogen is often lowered compared to pyridine (pKa ~5.2 vs. ~3.3 for 2-methoxypyridine) due to the steric hindrance and the inductive withdrawal dominating at the sigma-framework level close to the nitrogen.

-

-

Metabolic Stability:

-

Pyridine rings are susceptible to oxidation by CYP450 enzymes (N-oxidation or C-hydroxylation). Blocking the C-2 or C-4 positions with a methoxy group prevents metabolic attack at these vulnerable sites, although the methoxy group itself can be subject to O-demethylation.

-

-

Conformational Restriction:

-

The methoxy group prefers a coplanar conformation with the aromatic ring to maximize resonance, which can lock the molecule into a bioactive conformation.

-

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for selecting a methoxypyridine scaffold during Lead Optimization.

Caption: Decision matrix for implementing methoxypyridine scaffolds to solve common ADMET issues.

Part 2: Established Therapeutic Applications

Case Study: Proton Pump Inhibitors (Omeprazole)[1]

The most commercially successful application of the methoxypyridine scaffold is in Proton Pump Inhibitors (PPIs) like Omeprazole .

-

Structure: Omeprazole contains a 4-methoxy-3,5-dimethylpyridine moiety linked to a benzimidazole.

-

Mechanism of Action: The drug is a prodrug.[1][2][3] It accumulates in the highly acidic secretory canaliculi of gastric parietal cells.

-

Step 1: Protonation of the pyridine nitrogen (facilitated by the electron-donating methoxy and methyl groups, raising pKa to ~4.0, allowing accumulation).

-

Step 2: Acid-catalyzed rearrangement where the pyridine nitrogen attacks the benzimidazole C-2 position.

-

Step 3: Formation of a reactive sulfenamide.

-

Step 4: Covalent disulfide bond formation with Cysteine-813 of the H+/K+-ATPase enzyme.

-

Why the Methoxy Group Matters: Without the electron-donating 4-methoxy group, the pyridine ring would not be sufficiently basic to accumulate in the parietal cell, nor would it be nucleophilic enough to trigger the rearrangement efficiently.

Caption: The acid-catalyzed activation cascade of Omeprazole, heavily dependent on the electronics of the methoxypyridine ring.

Part 3: Emerging Therapeutic Applications

Oncology: Dual PI3K/mTOR Inhibitors

Recent research has identified sulfonamide methoxypyridine derivatives as potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

-

Role: The 2-methoxypyridine moiety acts as a bioisostere for other heteroaromatic rings, improving solubility and metabolic stability while maintaining critical hydrogen bonds within the ATP-binding pocket of the kinase.

-

Data: Derivatives have shown IC50 values in the low nanomolar range (0.2 nM) against PI3K

.

Neurology: Gamma-Secretase Modulators (GSMs)

In Alzheimer's research, 3-methoxypyridine derivatives are being explored as GSMs.

-

Advantage: Unlike global inhibitors (which cause side effects like Notch toxicity), these modulators selectively shift the cleavage of Amyloid Precursor Protein (APP) to produce shorter, non-toxic peptides (A

37/38) instead of the toxic A -

Mechanism: The methoxypyridine ring binds to an allosteric site on the presenilin subunit.

Infectious Disease: Copper-Coordinated Thiosemicarbazones

Methoxypyridine-based thiosemicarbazones form stable complexes with Copper(II). These complexes exhibit selective toxicity against cancer cells and drug-resistant bacteria by generating Reactive Oxygen Species (ROS) and inhibiting topoisomerases.

Part 4: Technical Protocols

Protocol A: Synthesis of 2-Methoxy-5-bromopyridine (SNAr)

This is a fundamental reaction to generate the methoxypyridine building block.

Reagents:

-

2,5-Dibromopyridine (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.2 eq)

-

Methanol (MeOH) (Solvent)

Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,5-dibromopyridine (10 mmol) in anhydrous MeOH (20 mL).

-

Addition: Add NaOMe (12 mmol) slowly at room temperature under nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.

-

Quench: Cool to room temperature. Quench with water (50 mL).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

-

Validation:

-

1H NMR (CDCl3): Look for a singlet at

~3.9 ppm (Methoxy group). -

Yield: Expected >85%.

-

Protocol B: In Vitro Kinase Inhibition Assay (General)

To evaluate the therapeutic potential of the synthesized derivative.

-

Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock. Serial dilute to 3x test concentrations.

-

Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add purified PI3K recombinant enzyme.

-

Substrate Mix: Prepare ATP (at Km) and lipid substrate (PIP2).

-

Reaction:

-

Add 5

L compound solution to 384-well plate. -

Add 10

L Enzyme Mix. Incubate 15 min at RT. -

Add 10

L Substrate Mix to initiate. -

Incubate 60 min at RT.

-

-

Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

-

Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Caption: Integrated workflow for the synthesis and biological evaluation of methoxypyridine derivatives.

References

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro. Source: PubMed URL:[Link]

-

Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Source: MDPI URL:[Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

2-Methoxypyridin-4-ol: A Versatile Heterocyclic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged core in a vast array of functional molecules. Among the myriad of substituted pyridines, 2-Methoxypyridin-4-ol, and its predominant tautomer 2-methoxy-1H-pyridin-4-one, has emerged as a particularly versatile and valuable building block. Its bifunctional nature, possessing both a nucleophilic/basic nitrogen and a reactive hydroxyl/oxo group, coupled with the directing and activating effects of the methoxy group, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Methoxypyridin-4-ol, offering field-proven insights for its effective utilization in complex synthetic endeavors. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, underscoring its industrial relevance.[1][2]

Physicochemical Properties and Tautomerism: A Duality of Reactivity

2-Methoxypyridin-4-ol is a solid at room temperature with a melting point in the range of 132 to 138°C.[3] Its structure presents an interesting case of prototropic tautomerism, existing in equilibrium between the 4-hydroxypyridine and the 1H-pyridin-4-one forms. The IUPAC name, 2-methoxy-1H-pyridin-4-one, highlights the significant contribution of the pyridone tautomer.[3]

The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the pyridone form is generally favored due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[4] In the gas phase or in non-polar solvents, the aromatic 4-hydroxypyridine tautomer can be more prevalent.[5] This tautomeric duality is not merely a structural curiosity; it is central to the molecule's reactivity, influencing its acidity, basicity, and the regioselectivity of its reactions.

| Property | Value | Source |

| CAS Number | 66080-45-3 | [3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 132-138 °C | [3] |

| IUPAC Name | 2-methoxy-1H-pyridin-4-one | [3] |

Synthesis of 2-Methoxypyridin-4-ol: A General Approach

While numerous synthetic routes to substituted pyridines exist, a common and adaptable strategy for preparing 2-alkoxy-4-substituted pyridines starts from readily available 2-chloropyridine.[2] This multi-step process leverages the reactivity of a pyridine N-oxide intermediate to facilitate nucleophilic substitution at the 4-position.

The general synthetic pathway can be outlined as follows:

Caption: General synthetic workflow for 2-Methoxypyridin-4-ol.

Step-by-Step Experimental Protocol (Adapted from a General Method)

The following protocol is a representative, laboratory-scale synthesis adapted from a patented general method for 2-alkoxy-4-substituted pyridine derivatives.[2]

Step 1: Nitrogen Oxidation of 2-Chloropyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in glacial acetic acid.

-

Carefully add 30% hydrogen peroxide.

-

Heat the mixture with stirring to approximately 80°C for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove most of the acetic acid.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloropyridine-N-oxide.

Step 2: Etherification

-

Dissolve the 2-chloropyridine-N-oxide in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with chloroform.

-

Dry the organic phase and evaporate the solvent to obtain 2-methoxypyridine-N-oxide.

Step 3: Nitration

-

In a flask cooled in an ice bath, prepare a mixture of concentrated nitric acid and sulfuric acid.

-

Slowly add the 2-methoxypyridine-N-oxide to the cooled acid mixture with stirring.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 70-80°C) for a few hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

The precipitated product, 4-nitro-2-methoxypyridine-N-oxide, can be collected by filtration, washed with water, and dried.

Step 4: Reduction of the Nitro Group

-

Suspend the 4-nitro-2-methoxypyridine-N-oxide in a mixture of ethanol and water.

-

Add ammonium chloride followed by iron powder.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.

-

Concentrate the filtrate to yield 4-amino-2-methoxypyridine-N-oxide.

Step 5: Diazotization and Hydrolysis

-

Dissolve the 4-amino-2-methoxypyridine-N-oxide in aqueous sulfuric acid at 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period, then heat gently to effect hydrolysis.

-

Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-Methoxypyridin-4-ol. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for 2-Methoxypyridin-4-ol is not readily found, its key spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-methoxypyridine.[6]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of the substitution pattern. A singlet corresponding to the three protons of the methoxy group would be observed, typically in the range of 3.8-4.0 ppm. The N-H proton of the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon attached to the methoxy group will be significantly shielded. The carbonyl carbon of the pyridone tautomer will appear at a characteristic downfield position (typically >160 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the pyridone tautomer is expected around 1640-1680 cm⁻¹. A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the N-H stretch. The C-O stretching of the methoxy group will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).

Reactivity and Key Transformations

The reactivity of 2-Methoxypyridin-4-ol is governed by the interplay of its functional groups. The methoxy group is an electron-donating group, which, along with the hydroxyl/oxo group, activates the pyridine ring towards certain transformations.

Caption: Key reaction sites on the 2-Methoxypyridin-4-ol scaffold.

Halogenation

The electron-rich nature of the ring facilitates electrophilic substitution reactions such as halogenation. The positions ortho and para to the activating groups (methoxy and hydroxyl) are the most likely sites of reaction. Thus, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the C3 and C5 positions.

O- and N-Alkylation

The presence of both a hydroxyl group and a ring nitrogen in the tautomeric forms allows for selective alkylation. The choice of base and solvent can influence the site of alkylation. Stronger bases are more likely to deprotonate the hydroxyl group, leading to O-alkylation, while conditions favoring the pyridone tautomer might lead to N-alkylation.

Conversion to Halides and Cross-Coupling Reactions

The hydroxyl group at the 4-position can be converted into a better leaving group, such as a triflate or a halide (e.g., using POCl₃ or PBr₃). This transformation opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a diverse range of carbon and heteroatom substituents at the 4-position, making 2-Methoxypyridin-4-ol a powerful precursor for creating libraries of complex pyridine derivatives.

Applications in Organic Synthesis

The utility of 2-Methoxypyridin-4-ol and its derivatives as building blocks is well-documented in the synthesis of complex natural products and pharmaceutically active compounds.

Synthesis of Lycopodium Alkaloids

Methoxypyridines have been employed as masked pyridones in the total synthesis of Lycopodium alkaloids.[7] In these elegant synthetic strategies, the methoxy group serves as a protecting group for the pyridone, which can be unveiled at a late stage of the synthesis. This approach takes advantage of the stability of the methoxypyridine moiety during various synthetic transformations.

Precursors for Pharmaceutical Agents

The substituted pyridine core is a common feature in many drugs. Derivatives of 2-methoxypyridine are used in the development of a wide range of therapeutic agents, including those targeting neurological disorders.[1][8] For instance, the related compound 2-amino-4-methylpyridine serves as a scaffold for inhibitors of inducible nitric oxide synthase (iNOS).[9] The functional handles on 2-Methoxypyridin-4-ol make it an ideal starting point for the synthesis of novel kinase inhibitors (e.g., targeting EGFR and VEGFR-2) and other potential anti-cancer agents.[10]

Safety Information

2-Methoxypyridin-4-ol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

2-Methoxypyridin-4-ol is a high-value building block in organic synthesis, offering a unique combination of functionality and reactivity. Its tautomeric nature provides multiple avenues for selective functionalization, and its derivatives have proven to be key intermediates in the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to fully exploit its potential in their synthetic campaigns.

References

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

-

Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.). Google Patents.

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry. Retrieved January 29, 2026, from [Link]

-

Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 29, 2026, from [Link]

-

Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. (2007). Polish Journal of Chemistry. Retrieved January 29, 2026, from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

2-Methoxypyridine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Stability of 4-pyridone vs 4-pyridinol. (2019, December 26). Chemistry Stack Exchange. Retrieved January 29, 2026, from [Link]

-

2-Methoxypyridin-4-amine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Radical chain monoalkylation of pyridines. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][11]pyridine-1,3-diones. (2016, January 8). ResearchGate. Retrieved January 29, 2026, from [Link]

-

4-Pyridone. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2025, August 9). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. (2018, April 27). YouTube. Retrieved January 29, 2026, from [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 16). ACS Publications. Retrieved January 29, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 7. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

The Unassuming Scaffold with Profound Impact: A Technical Guide to 2-Methoxypyridin-4-ol in Medicinal Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: Beyond the Flatland of Chemical Structures

In the intricate tapestry of medicinal chemistry, certain molecular motifs appear with remarkable frequency, acting as privileged scaffolds upon which potent and selective therapeutics are built. The pyridine ring is one such cornerstone, a versatile heterocycle whose electronic properties and hydrogen bonding capabilities have been exploited in countless approved drugs. This guide, however, delves into a more nuanced player: 2-methoxypyridin-4-ol (CAS 66080-45-3) and its predominant tautomeric form, 2-methoxy-1H-pyridin-4-one .

At first glance, this simple, substituted pyridine may seem unassuming. Yet, a deeper analysis reveals a fascinating interplay of electronic effects, tautomerism, and steric factors that render it a uniquely valuable building block in modern drug discovery. This document serves as an in-depth technical exploration of this scaffold, moving beyond a mere recitation of facts to provide a causal understanding of its synthesis, properties, and strategic application in the design of novel therapeutics. We will dissect why this particular arrangement of atoms offers distinct advantages and how these can be rationally exploited in the laboratory.

Physicochemical Landscape: More Than Meets the Eye

The medicinal chemistry relevance of any scaffold is fundamentally rooted in its physicochemical properties. For 2-methoxypyridin-4-ol, these properties are largely dictated by the electronic push-and-pull of its substituents and the pivotal phenomenon of tautomerism.

The Dance of Tautomers: A Tale of Two Forms

2-Methoxypyridin-4-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 2-methoxy-1H-pyridin-4-one. In most solvents, and particularly in the solid state, the equilibrium lies heavily in favor of the 2-methoxy-1H-pyridin-4-one tautomer[1][2]. This preference is a consequence of the aromaticity of the pyridone ring and the presence of a strong carbonyl group, which is energetically more favorable than the enol form of the hydroxypyridine[3].

Caption: Tautomeric equilibrium favoring the pyridone form.

This tautomeric preference is not merely an academic curiosity; it has profound implications for the molecule's reactivity and its interactions with biological targets. The pyridone form presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), a common motif in drug-receptor interactions.

Physicochemical Data

| Property | Value/Information | Source/Comment |

| CAS Number | 66080-45-3 | [1][2][4][5] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | Inferred from supplier data. |

| Melting Point | 132-138 °C | [1] |

| pKa | Estimated ~6-7 | No direct experimental value found. This is an estimation based on the pKa of 4-methoxypyridine (6.58) and the influence of the 2-methoxy group.[6] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO). | The presence of hydrogen bonding groups suggests some water solubility.[7] |

| LogP | 0.3 | Computed by XLogP3.[2] |

The 2-methoxy group plays a crucial role in modulating the electronic properties of the pyridine ring. It is an electron-donating group by resonance but electron-withdrawing by induction. This dual nature fine-tunes the basicity of the ring nitrogen, making it less prone to protonation at physiological pH compared to unsubstituted pyridine. This can be advantageous in drug design, as it can reduce off-target interactions with acidic biopolymers.

Synthesis of the 2-Methoxypyridin-4-one Scaffold

While a single, universally adopted synthesis for 2-methoxy-1H-pyridin-4-one is not prominently featured in the literature, a plausible and efficient route can be constructed from established methodologies for the synthesis of substituted pyridines and pyridones. The following multi-step synthesis is a logical approach based on available precursors and well-understood reaction mechanisms.

Proposed Synthetic Pathway

A practical approach to 2-methoxy-1H-pyridin-4-one begins with a readily available starting material, such as 2-chloropyridine, and proceeds through a series of functional group interconversions.

Caption: A plausible synthetic pathway to the target scaffold.

This proposed pathway leverages the directing effects of the N-oxide and nitro groups to achieve the desired substitution pattern.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis. Disclaimer: This protocol is constructed based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2-Chloropyridine N-oxide

-

To a solution of 2-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

-

To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2-chloropyridine N-oxide (1.0 eq).

-

Carefully warm the reaction mixture to 90 °C and maintain for 4-6 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 2-chloro-4-nitropyridine N-oxide.

Step 3: Synthesis of 2-Methoxy-4-nitropyridine N-oxide [8]

-

To a solution of sodium methoxide (1.2 eq) in anhydrous methanol, add 2-chloro-4-nitropyridine N-oxide (1.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the mixture, remove the methanol under reduced pressure, and partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate to afford 2-methoxy-4-nitropyridine N-oxide.

Step 4: Synthesis of 4-Amino-2-methoxypyridine [9]

-

To a mixture of 2-methoxy-4-nitropyridine N-oxide (1.0 eq) and iron powder (5.0 eq) in ethanol and water, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Basify the residue with aqueous sodium hydroxide and extract with ethyl acetate.

-

Dry the organic extracts and concentrate to yield 4-amino-2-methoxypyridine.

Step 5: Synthesis of 2-Methoxypyridin-4-ol

-

Dissolve 4-amino-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then slowly heat to 80-90 °C and maintain until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a solid base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 2-methoxypyridin-4-ol, which will likely exist in equilibrium with its pyridone tautomer.

The Role of 2-Methoxypyridin-4-one in Medicinal Chemistry

The 2-methoxypyridin-4-one scaffold is a valuable asset in the medicinal chemist's toolbox due to a combination of factors that favorably influence biological activity and drug-like properties.

A Privileged Scaffold for Kinase Inhibition

The pyridone moiety is a well-established pharmacophore in the design of kinase inhibitors. The N-H and carbonyl groups can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 2-methoxy group can provide additional benefits:

-

Modulation of Physicochemical Properties: The methoxy group can improve solubility and membrane permeability compared to a simple hydroxyl group.

-

Metabolic Stability: The methyl ether is generally more resistant to metabolic oxidation than an unprotected hydroxyl group.

-

Fine-tuning of Potency and Selectivity: The methoxy group can occupy small hydrophobic pockets within the active site, leading to enhanced potency and selectivity for the target kinase.

While no currently approved drug contains the exact 2-methoxypyridin-4-one scaffold, numerous kinase inhibitors in development and in clinical trials utilize closely related pyridone and methoxypyridine motifs to target a range of kinases involved in oncology and inflammatory diseases. For instance, derivatives of pyridinones have shown potent activity against EGFR and VEGFR-2, key targets in cancer therapy[1][7].

Application in Other Therapeutic Areas

Beyond kinase inhibition, the electronic and hydrogen bonding properties of the 2-methoxypyridin-4-one scaffold make it suitable for targeting other protein families. The ability of the methoxy group to act as a hydrogen bond acceptor and to influence the overall dipole moment of the molecule can be exploited in the design of ligands for a variety of receptors and enzymes. For example, methoxypyridine derivatives have been investigated as analgesics[10].

Caption: Key applications of the scaffold in drug discovery.

Conclusion and Future Perspectives

2-Methoxypyridin-4-ol, existing predominantly as its 2-methoxy-1H-pyridin-4-one tautomer, represents a deceptively simple yet powerful scaffold in medicinal chemistry. Its unique combination of hydrogen bonding capabilities, modulated basicity, and favorable physicochemical properties conferred by the 2-methoxy group make it an attractive starting point for the design of novel therapeutics.

While its full potential is still being explored, the recurring appearance of its constituent motifs in successful drug discovery programs suggests a bright future. As our understanding of drug-receptor interactions becomes more sophisticated, the ability to fine-tune the properties of privileged scaffolds like 2-methoxypyridin-4-one will be paramount. This guide has aimed to provide the foundational knowledge and practical insights necessary for researchers to confidently incorporate this versatile building block into their own drug discovery endeavors. The continued exploration of this and related scaffolds will undoubtedly lead to the development of new and improved medicines for a wide range of human diseases.

References

-

ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[11]pyridine-1,3-diones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridin-4-ol. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

- El-Sayed, N. N. E., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(35), 21556-21577.

- Abdel-Maksoud, M. S., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(1), 134-146.

Sources

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylpyridin-2-amine(695-34-1) 13C NMR [m.chemicalbook.com]

- 4. 2-Methoxy-4-pyridinol | [frontierspecialtychemicals.com]

- 5. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 6. CAS 51834-97-0: 2-Methoxy-5-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 11. vanderbilt.edu [vanderbilt.edu]

Spectroscopic Characterization of 2-Methoxypyridin-4-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxypyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural characterization of this molecule.

Introduction to 2-Methoxypyridin-4-ol

2-Methoxypyridin-4-ol, with the chemical formula C₆H₇NO₂, belongs to the class of substituted pyridines. Its structure incorporates both a methoxy and a hydroxyl group on the pyridine ring, leading to interesting electronic properties and potential for tautomerism. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and drug design.

The molecular structure of 2-Methoxypyridin-4-ol is presented below. It has a molecular weight of 125.13 g/mol .[1] The presence of both hydrogen bond donor (-OH) and acceptor (N, -OCH₃) functionalities suggests potential for significant intermolecular interactions in the solid state.

Caption: Molecular structure of 2-Methoxypyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Methoxypyridin-4-ol are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Methoxypyridin-4-ol is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the methoxy and hydroxyl substituents on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H6 |

| ~6.4 - 6.6 | d | 1H | H5 |

| ~6.2 - 6.4 | s | 1H | H3 |

| ~5.0 - 6.0 | br s | 1H | -OH |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region. H6, being adjacent to the electronegative nitrogen atom, will be the most deshielded. The electron-donating effects of the methoxy and hydroxyl groups will shield the other ring protons, shifting them upfield compared to unsubstituted pyridine.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is expected to appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Methoxypyridin-4-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-